molecular formula C18H15ClFNO B1327222 (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-41-2

(3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327222
CAS No.: 898749-41-2
M. Wt: 315.8 g/mol
InChI Key: AOLRLNQNNYUKCD-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound featuring a combination of chloro, fluoro, and pyrrole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluorobenzaldehyde and 3-(2,5-dihydro-1H-pyrrol-1-yl)methylbenzene.

    Formation of Intermediate: The aldehyde group of 3-chloro-5-fluorobenzaldehyde is reacted with the pyrrole derivative in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Final Product Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of new drugs. The presence of the pyrrole ring, a common motif in bioactive molecules, indicates possible applications in designing inhibitors or modulators of biological pathways.

Medicine

Research into this compound may reveal therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique combination of functional groups could interact with various biological targets, leading to novel treatments.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents might enhance binding affinity or selectivity, while the pyrrole ring could facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-fluorophenyl)(3-phenyl)methanone: Lacks the pyrrole ring, potentially reducing biological activity.

    (3-Chloro-5-fluorophenyl)(3-(pyrrol-1-yl)methyl)phenyl)methanone: Similar structure but with different substitution patterns on the pyrrole ring.

    (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)ethanone: Variation in the carbonyl group, which could affect reactivity and biological properties.

Uniqueness

The unique combination of chloro, fluoro, and pyrrole groups in (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides a distinct profile of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLRLNQNNYUKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643500
Record name (3-Chloro-5-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-41-2
Record name Methanone, (3-chloro-5-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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